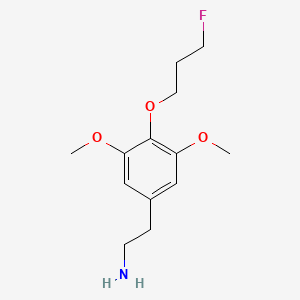![molecular formula C21H15FN4O3 B2763919 1-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 2034507-42-9](/img/structure/B2763919.png)
1-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione” typically involves multi-step organic reactions. The starting materials may include fluorinated aromatic compounds and indole derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the fluorine atom.
Cyclization reactions: to form the heterocyclic ring structure.
Condensation reactions: to link the indole moiety with the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
“1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form additional functional groups.
Reduction: Reduction reactions may be used to modify the oxidation state of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Compounds with indole moieties are known to exhibit various biological properties, including antimicrobial and anticancer activities.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. The presence of a fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of “1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione” would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The indole moiety may play a key role in binding to these targets, while the fluorine atom may enhance the compound’s stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other fluorinated heterocycles and indole derivatives. Examples include:
1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: A closely related compound with a similar structure.
Fluorinated indoles: Compounds with a fluorine atom and an indole moiety.
Pyrimidine derivatives: Compounds with a pyrimidine ring structure.
Uniqueness
The uniqueness of “1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione” lies in its specific combination of a fluorinated pyrimidine ring and an indole moiety. This combination may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Eigenschaften
IUPAC Name |
1-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3/c22-12-5-6-18-24-17-7-8-25(11-15(17)20(28)26(18)10-12)21(29)19(27)14-9-23-16-4-2-1-3-13(14)16/h1-6,9-10,23H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSMUQSYMVIIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)
![4-benzyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2763837.png)
![6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B2763838.png)



![3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B2763846.png)
![6-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2763847.png)
![2-(cyclopentylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2763848.png)

![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2763855.png)
![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2763856.png)


